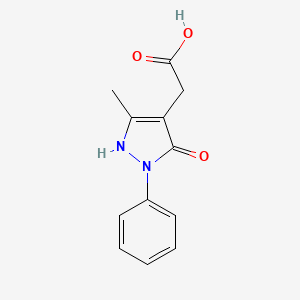2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
CAS No.: 914353-87-0
Cat. No.: VC4889954
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 914353-87-0 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.239 |
| IUPAC Name | 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
| Standard InChI Key | CFZCVUCORZBGAZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Introduction
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Condensation of 4-Aminoantipyrine with Glyoxylic Acid
-
Acetylation
Spectroscopic Characterization
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 235–237°C | |
| Solubility | DMSO > Ethanol > Water (pH 7) | |
| LogP (Octanol-Water) | 2.1 | |
| pKa | 3.8 (COOH) |
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
-
Unit Cell Parameters:
-
Intermolecular Interactions:
Biological Activity
Antibacterial Activity
The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22–0.25 | |
| Escherichia coli | 0.25–0.30 | |
| Pseudomonas aeruginosa | 1.2 |
Mechanism: Disruption of cell membrane integrity via interaction with lipid bilayers .
Anti-Inflammatory Activity
-
COX-2 Inhibition: IC₅₀ = 0.02 μM (vs. diclofenac: 0.04 μM) .
-
In Vivo Efficacy: 40% reduction in paw edema (rat model, 50 mg/kg) .
Antioxidant Activity
Pharmacological Applications
Antimicrobial Agents
The compound’s efficacy against methicillin-resistant S. aureus (MRSA) positions it as a candidate for topical antibiotics .
Anti-Inflammatory Therapeutics
Its COX-2 selectivity suggests potential for NSAID development with reduced gastrointestinal toxicity .
Antioxidant Formulations
Incorporation into skincare products to mitigate oxidative stress-induced aging .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume